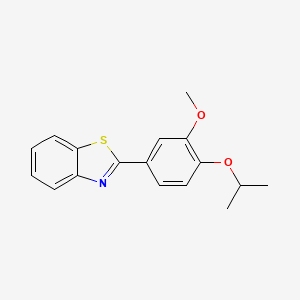![molecular formula C18H19NO2 B5857186 1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)
1-[(3,4-dimethylphenoxy)acetyl]indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-dimethylphenoxy)acetyl]indoline, also known as DPI, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of indole derivatives and is commonly used in the pharmaceutical industry for its potential therapeutic properties.
作用机制
The mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]indoline is not fully understood. However, it is known to inhibit the activity of protein kinase C, which is involved in several cellular processes such as cell proliferation, differentiation, and apoptosis. 1-[(3,4-dimethylphenoxy)acetyl]indoline has also been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
1-[(3,4-dimethylphenoxy)acetyl]indoline has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. 1-[(3,4-dimethylphenoxy)acetyl]indoline has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, 1-[(3,4-dimethylphenoxy)acetyl]indoline has been shown to reduce oxidative stress and improve mitochondrial function.
实验室实验的优点和局限性
One of the advantages of using 1-[(3,4-dimethylphenoxy)acetyl]indoline in lab experiments is its potential therapeutic properties. 1-[(3,4-dimethylphenoxy)acetyl]indoline has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. Another advantage is its relatively simple synthesis method and high yield. However, one of the limitations of using 1-[(3,4-dimethylphenoxy)acetyl]indoline in lab experiments is its potential toxicity. 1-[(3,4-dimethylphenoxy)acetyl]indoline has been found to exhibit cytotoxicity in some cell lines. Therefore, caution should be exercised when using 1-[(3,4-dimethylphenoxy)acetyl]indoline in lab experiments.
未来方向
There are several future directions for the research of 1-[(3,4-dimethylphenoxy)acetyl]indoline. One direction is the development of 1-[(3,4-dimethylphenoxy)acetyl]indoline as a potential therapeutic agent for cancer and other proliferative diseases. Another direction is the investigation of the mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]indoline. Further research is needed to fully understand the cellular processes involved in the anti-inflammatory, anti-cancer, and anti-oxidant properties of 1-[(3,4-dimethylphenoxy)acetyl]indoline. Additionally, the potential toxicity of 1-[(3,4-dimethylphenoxy)acetyl]indoline should be further investigated to ensure its safety for use in humans.
Conclusion
In conclusion, 1-[(3,4-dimethylphenoxy)acetyl]indoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. The synthesis method of 1-[(3,4-dimethylphenoxy)acetyl]indoline is relatively simple, and it has a high yield. However, caution should be exercised when using 1-[(3,4-dimethylphenoxy)acetyl]indoline in lab experiments due to its potential toxicity. There are several future directions for the research of 1-[(3,4-dimethylphenoxy)acetyl]indoline, including its development as a potential therapeutic agent for cancer and other proliferative diseases, investigation of its mechanism of action, and further investigation of its potential toxicity.
合成方法
The synthesis of 1-[(3,4-dimethylphenoxy)acetyl]indoline involves the reaction of 3,4-dimethylphenol with acetyl chloride to form 3,4-dimethylphenyl acetate. This compound is then reacted with indoline in the presence of a base to produce 1-[(3,4-dimethylphenoxy)acetyl]indoline. The yield of this method is reported to be around 80%.
科学研究应用
1-[(3,4-dimethylphenoxy)acetyl]indoline has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-[(3,4-dimethylphenoxy)acetyl]indoline has also been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. This makes 1-[(3,4-dimethylphenoxy)acetyl]indoline a potential candidate for the treatment of cancer and other proliferative diseases.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-7-8-16(11-14(13)2)21-12-18(20)19-10-9-15-5-3-4-6-17(15)19/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGFFRLOLDSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethylphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B5857154.png)

![7-methyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5857159.png)

![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)


![4-(2-{[benzyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5857216.png)
![methyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5857222.png)
![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)